molecular formula C11H11NO3 B1360181 6,7-Dimethoxyquinolin-2(1h)-one CAS No. 5278-38-6

6,7-Dimethoxyquinolin-2(1h)-one

Cat. No.: B1360181
CAS No.: 5278-38-6
M. Wt: 205.21 g/mol
InChI Key: YCIOUNSWHDKEBM-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family It is characterized by the presence of two methoxy groups attached to the quinoline ring at positions 6 and 7, and a keto group at position 2

Scientific Research Applications

Chemistry: 6,7-Dimethoxyquinolin-2(1H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their ability to interact with various biological targets.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 6,7-Dimethoxyquinolin-2(1H)-one typically begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.

    Cyclization Reaction: The key step involves the cyclization of 6,7-dimethoxy-1-tetralone with an appropriate reagent, such as ammonium acetate, under reflux conditions to form the quinolinone core.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,7-Dimethoxyquinolin-2(1H)-one can undergo oxidation reactions to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6,7-dimethoxyquinolin-2-ol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: 6,7-Dimethoxyquinolin-2-ol.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the quinolinone core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

    6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of 6,7-Dimethoxyquinolin-2(1H)-one.

    6,7-Dimethoxyquinolin-2-ol: A reduced form of the compound with a hydroxyl group instead of a keto group.

    8-Aminoquinoline: A structurally similar compound with an amino group at position 8.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and keto groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6,7-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOUNSWHDKEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967238
Record name 6,7-Dimethoxyquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5278-38-6
Record name 6,7-Dimethoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5278-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxyquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-2-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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